4-Bromo-2-(difluoromethyl)-1-methoxybenzene

説明

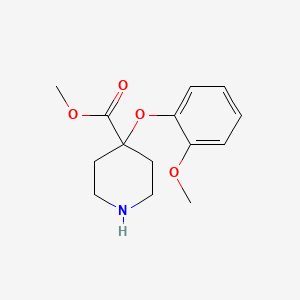

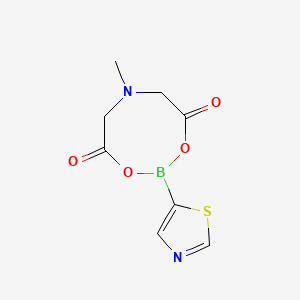

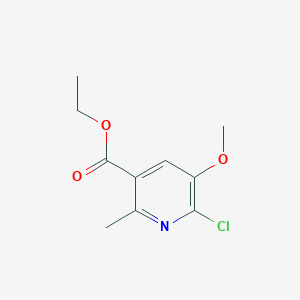

4-Bromo-2-(difluoromethyl)-1-methoxybenzene, or 4-BDFMB, is an organic compound with a unique structure and a wide range of potential applications. It is a derivative of benzene, meaning it contains a six-membered ring of carbon atoms with one or more substituents attached. In this case, the substituents are a bromine atom, two fluorine atoms, and a methoxy group. 4-BDFMB is a colorless, volatile liquid with a faint odor and a boiling point of approximately 93°C. It is soluble in both organic solvents and water, making it a versatile compound for use in a variety of research applications.

科学的研究の応用

Liquid Crystal Synthesis

4-Bromo-2-(difluoromethyl)-1-methoxybenzene can be used as a precursor in the synthesis of chiral liquid crystals. These crystals are developed through reactions with various arylaldehydes and phenylboronic acids, resulting in compounds with varying mesogenic properties. The nature of the substituent on the phenyl ring significantly influences these properties (Bertini et al., 2003).

Synthesis of Sterically Protected Compounds

It's instrumental in the synthesis of sterically protected diphosphene and fluorenylidenephosphine, which include low-coordinate phosphorus atoms. The electronic perturbation of its p-methoxy group in the system has been indicated through spectroscopic analysis (Toyota et al., 2003).

Radical Cyclisation

This compound is also used in selective radical cyclisation processes. It's involved in the conversion of propargyl bromoethers to tetrahydrofuran derivatives, catalyzed by electrogenerated nickel(I) tetramethylcyclam, resulting in high yields of these derivatives (Esteves et al., 2007).

Catalyst in Epoxide Cleavage

In the field of organic chemistry, it acts as a catalyst for the ring opening of epoxides with elemental iodine and bromine, leading to the formation of vicinal iodo alcohols and bromo alcohols. This process is significant for its high yield and regioselectivity under neutral conditions, even in the presence of sensitive functional groups (Niknam & Nasehi, 2002).

Environmental Analysis

This compound has been identified in environmental studies, particularly in the marine troposphere. Research on bromochloromethoxybenzenes, which includes this compound, indicates a mix of biogenic and anthropogenic origins, offering insights into atmospheric chemistry (Führer & Ballschmiter, 1998).

Molecular Conformation Study

Its molecular structure is studied for understanding weak intramolecular hydrogen bonding and crystal packing. Such studies are crucial for the development of new materials with specific molecular orientations and interactions (Cheng, 2008).

Electrolyte Additive in Lithium-Ion Batteries

Research has been conducted on its application as a bi-functional electrolyte additive in lithium-ion batteries. The additive can form a polymer film at high voltages, providing overcharge protection and enhancing the thermal stability of the batteries, without affecting normal cycle performance (Zhang Qian-y, 2014).

特性

IUPAC Name |

4-bromo-2-(difluoromethyl)-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCUJGHZHVIYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(difluoromethyl)-1-methoxybenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetrasodium;3-[[(4E)-4-[[4-[(E)-[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylcyclohexa-2,5-dien-1-ylidene]amino]-6-(2-hydroxyethylamino)-1,3,5-triazin-2-yl]imino]-2-methylcyclohexa-2,5-dien-1-yl]diazenyl]naphthalene-1,5-disulfonate](/img/no-structure.png)

![9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-9H-carbazole](/img/structure/B1469589.png)

![[1-(Thiophene-2-sulfonyl)pyrrolidin-3-yl]methanamine hydrochloride](/img/structure/B1469592.png)